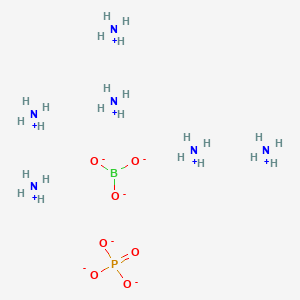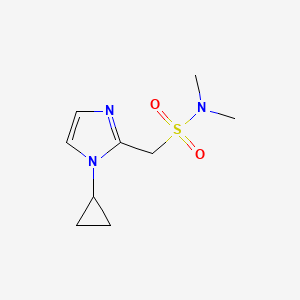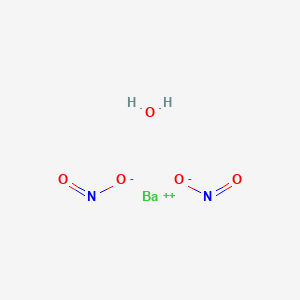
4-Amino-N-(2-ethylhexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(2-ethylhexyl)benzamide is an organic compound with the molecular formula C15H24N2O It is a benzamide derivative, characterized by the presence of an amino group and an ethylhexyl chain attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(2-ethylhexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-N-(2-ethylhexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Nitrobenzamides.
Reduction: Aminobenzamides.
Substitution: Halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2-ethylhexyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(2-ethylhexyl)benzamide involves its interaction with specific molecular targets. The compound can form ion-associate complexes with bioactive molecules, influencing receptor interactions and biological pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and proteins involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-Amino-N-(2-diethylaminoethyl)benzamide (Procainamide): Used as an antiarrhythmic agent.
4-Aminobenzoic acid derivatives: Commonly used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness: 4-Amino-N-(2-ethylhexyl)benzamide is unique due to its specific structural features, such as the ethylhexyl chain, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51120-01-5 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
4-amino-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C15H24N2O/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
YDUZSNYLTSGMTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)









![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)



